Compound Description: This compound is a volatile organic compound produced by the mushroom Porostereum spadiceum. Research indicates it exhibits inhibitory activity against plant-pathogenic bacteria and fungi. []
Compound Description: PyBTM is a luminescent open-shell organic radical known for its high chemical stability. It exhibits photoluminescence under various conditions, with varying fluorescence quantum yields depending on the environment. [] Notably, its photostability significantly surpasses that of the tris(2,4,6-trichlorophenyl)methyl radical. The incorporated pyridine ring in PyBTM acts as a proton coordination site, enabling the modulation of its electronic and optical properties through protonation and deprotonation.
Gold(I) Complex with PyBTM Ligand
Compound Description: This complex incorporates the (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl (PyBTM) radical as a ligand. The coordination to Au(I) enhances its photophysical and photochemical properties. Specifically, it leads to an increase in the photoluminescence quantum yield, a shift in the fluorescence wavelength, and improved stability in the photoexcited state. []
Compound Description: MGL-3196 is a highly selective thyroid hormone receptor β (THR-β) agonist. It demonstrates beneficial effects on lipid levels due to its action on THR-β in the liver. Notably, it exhibits a favorable safety profile, showing no significant impact on the central thyroid axis. Clinical trials have investigated its potential as a treatment for dyslipidemia. []
Compound Description: INT131 functions as a partial agonist of peroxisome proliferator-activated receptor γ (PPARγ). It shows promise as a potential antidiabetic agent with reduced side effects compared to full PPARγ agonists like thiazolidinediones. Its structure-activity relationship has been explored, revealing crucial structural features for its activity. []
3,5-Dichloro-4H-1,2,6-thiadiazine-4-thione
Compound Description: This compound serves as a versatile synthetic intermediate. Its reactivity has been extensively studied, leading to the formation of various derivatives, including ylidenes and a spirocyclic 3,6-dihydro-2H-thiopyran through a Diels-Alder reaction with 2,3-butadiene. The reaction with triphenylphosphine yielded unique products, further demonstrating its diverse reactivity. []
Compound Description: LEO 29102 acts as a soft-drug inhibitor of phosphodiesterase 4 (PDE4). Designed for topical treatment of atopic dermatitis, it addresses the challenge of the low therapeutic window observed with orally available PDE4 inhibitors. It exhibits high potency, selectivity, and suitable properties for patient-friendly formulations for efficient drug delivery to the skin. Notably, it has advanced to phase 2 clinical trials. []
3,5-Dichloro-4-hydroxyaniline Derivatives
Compound Description: A series of novel urea and thiourea derivatives of 3,5-dichloro-4-hydroxyaniline have been synthesized and evaluated for their biological activities. These derivatives were obtained by reacting 3,5-dichloro-4-hydroxyaniline with various isocyanates and isothiocyanates. The synthesized compounds demonstrated potent antioxidant and antimicrobial activities. []
Compound Description: This compound is a significant fungal metabolite. Research has focused on its environmental fate under anaerobic conditions, particularly its biotransformation reactions in methanogenic sludge. The studies revealed a two-pronged degradation pathway: a biotic route resulting in 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol, and an abiotic route yielding bis(3,5-dichloro-4-hydroxyphenyl)methane. []
3,5-Dichloro-4-hydroxybenzenesulfonic acid
Compound Description: Identified as a persistent pollutant in the Chicago River and wastewater effluent, this dichlorinated sulfonic acid raises concerns about its potential environmental impact. Its presence highlights the need for further research to understand its sources, fate, and potential effects on aquatic ecosystems. []
3,5-Dichloro-4-methylbenzoic acid
Compound Description: A novel and efficient method for preparing 3,5-dichloro-4-methylbenzoic acid has been developed. The procedure involves a three-step process: esterification of p-toluic acid, chlorination, and subsequent hydrolysis. This method offers advantages such as readily available starting materials, mild reaction conditions, and improved safety in the production process. []
Compound Description: The crystal structure of this organotin compound reveals a centrosymmetric planar Sn2O2 unit bridged by two bidentate carboxylate ligands, forming a dimer. Two additional carboxylate ligands coordinate to the exocyclic Sn atom in a monodentate fashion. This structural information provides insights into the coordination chemistry of organotin compounds. []
3,5-Dichloro-4-cyanobenzoic acid
Compound Description: This compound exhibits polymorphism, existing in triclinic and monoclinic forms, and can also form a 0.25-hydrate (C8H3Cl2NO2·0.25H2O). The crystal structures of these forms reveal the influence of hydrogen bonding and Cl-···N interactions in their packing arrangements. These interactions contribute to the formation of two-dimensional nets in the monoclinic polymorph and the hydrate. []
Bis(3,5-dichloro-4-hydroxyphenyl)methane
Compound Description: This compound, formed through the reduction of 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst, is not the anticipated product of a typical carboxylic acid reduction. Its formation suggests a cross-linking reaction of the starting material under the reaction conditions used. []
Compound Description: These compounds represent a novel series of aryl methanones containing the 1,3,4-thiadiazole heterocycle. Synthesized by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazoles with aryl(3,5-dichloro-4-hydroxyphenyl)methanones, they were screened for antimicrobial activity. Several compounds within this series, particularly compound 10f, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This compound represents a novel crystalline form, the invention of which aims to provide a new therapeutic option for treating parasitic infections in animals. While the specific details of its mechanism of action are not explicitly mentioned, its structural complexity suggests a specific interaction with biological targets. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing arrangement. The presence of intermolecular interactions, such as hydrogen bonding, contributes to the stability of the crystal lattice. []
2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine
Compound Description: A two-step synthesis of 2,6-dimethyl-3,5-dichloro-4-hydroxypyridine has been optimized to improve yield and purity. The first step involves reacting dehydroacetic acid with ammonia, followed by chlorination of the resulting intermediate. Careful control of reaction conditions, including solvent composition and order of addition, was crucial to achieving optimal results. []
Compound Description: The crystal structure of this compound has been determined. Its crystal packing is stabilized by intermolecular C–H⋯O hydrogen bonding interactions, involving the ketone oxygen atom and a hydrogen atom from a neighboring molecule. []
3,5-Dichloro-4-pyridon-1-acetic acid
Compound Description: An efficient method for synthesizing 3,5-dichloro-4-pyridon-1-acetic acid has been developed. This method involves a two-step process: the rapid synthesis of 3,5-dichloro-4-pyridon using 4-pyridon and sodium hypochlorite, followed by the preparation of 3,5-dichloro-4-pyridon-1-acetic acid from 4-pyridone and ethyl chloroacetate via a reduction and HCl elimination sequence. This synthetic approach is advantageous due to its cost-effectiveness, high yield, and improved product purity. []
Compound Description: The crystal structure of this compound reveals its existence in a zwitterionic form due to proton transfer from the carboxylic acid to the imidazolidine ring. The imidazolidine ring adopts a half-chair conformation, and the crystal structure is stabilized by a network of hydrogen bonds, involving the water molecules present in the crystal lattice. []
Compound Description: The crystal structure of diclomezine has been determined. The molecule exhibits a planar conformation, with a slight tilt between the benzene and pyridazine rings. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. Additionally, π–π contacts and halogen–halogen interactions contribute to the crystal's stability. []
Compound Description: This benzamide derivative demonstrates potential in the treatment of acute respiratory distress syndrome (ARDS) and infant respiratory distress syndrome (IRDS). The compound's specific mechanism of action in this context is not fully elucidated in the provided abstract. Still, its structure suggests an interaction with biological targets involved in the inflammatory and surfactant-related pathways of these respiratory conditions. []
3,5-Dichloro-4-fluoro-trifluorotoluene
Compound Description: An improved synthetic method for 3,5-dichloro-4-fluoro-trifluorotoluene has been developed. Using 3,4,5-dichloro-trifluorotoluene as the starting material, the process employs KF and a phase transfer catalyst in a specific solvent system. This optimized method leads to a high conversion rate, yield, and product purity. []
1-(3,5-dichloro-4-isothiazollylacyl)-3-arylureas and 1-(3,5-dimethythio-4-isothiazollylacyl)-3-arylureas
Compound Description: These two series of compounds represent novel aryl ureas containing an isothiazole heterocycle. The synthesis involves reacting substituted aryl isocyanates with either 3,5-dichloro-4-isothiazollylamide or 3,5-dimethythio-4-isothiazollylamide. The study found that the substituents on the aryl isocyanates influenced the reaction rates, providing insights into the reactivity of these isothiazole derivatives. []
Ethyl 3,5-dichloro-4-(1-isobutyrylimidazolidin-2-ylideneamino)benzoate and Ethyl 3,5-dichloro-4-(1,3-diisobutyrylimidazolidin-2-ylideneamino)benzoate
Compound Description: These compounds are substituted clonidine derivatives. Their structures have been analyzed, revealing details about their conformations and intermolecular interactions. []
Oxidovanadium(V) and Dioxidomolybdenum(VI) Complexes of N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide
Compound Description: These complexes utilize N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide (H2L) as a ligand. They were synthesized and characterized using various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy. Single-crystal X-ray diffraction studies revealed their mononuclear nature and octahedral coordination geometry. Further investigations focused on their catalytic properties in olefin oxidation reactions using tert-butyl hydroperoxide as the oxidant. []
Compound Description: The crystal structure of this compound has been determined, revealing the conformation of the amide bond and the dihedral angle between the two benzene rings. The crystal packing is characterized by N—H⋯O hydrogen bonds, forming chains along the crystallographic a-axis. The terminal –CHF2 group exhibits disorder over two orientations. []
3,5-Disubstituted 4H-1,2,6-Thiadiazine 4,4-Ketals
Compound Description: This research explored the reactivity of 3,5-dichloro-4H-1,2,6-thiadiazine 4,4-ketals, leading to the synthesis of diverse derivatives. Nucleophilic substitution and palladium-catalyzed C–C coupling reactions at the C-3/5 positions allowed for the introduction of various substituents. The hydrolysis of 3,5-diphenyl-4H-1,2,6-thiadiazine ethylene glycol and catechol 4,4-ketals yielded 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one. []
Compound Description: SPP is a novel sulfonated polymer synthesized as a potential proton exchange membrane for fuel cell applications. It exhibits high proton conductivity even at low humidity, exceeding that of Nafion 112, making it a promising material for fuel cell technology. []
Compound Description: The crystal structure of this compound has been determined, providing valuable information about its molecular geometry and packing arrangement. The structure reveals the presence of chlorine atoms, nitro groups, and a diazo group, suggesting potential applications in organic synthesis or as energetic materials. []
3,5-Dichlorosalicylic acid Anilides Bearing a Carboxymethoxyl Group
Compound Description: A series of 3,5-dichlorosalicylic acid anilides incorporating a carboxymethoxyl group within the aniline fragment have been synthesized. The reaction involves the treatment of (aminodichlorophenoxy)acetic acids with 3,5-dichlorosalicylic acid chloride. The yield of the desired products was influenced by the specific structure of the acylated amine and the order of reagent addition. []
3,5-Dichloro-2-hydroxybenzenesulfonic acid/4-Aminophenazone Chromogenic System
Compound Description: This system is utilized in a direct colorimetric assay for uric acid in serum and urine samples. The assay employs horseradish peroxidase and uricase from Aspergillus flavus. The chromogenic system offers high sensitivity due to its high absorptivity. This method provides a rapid, simple, and sensitive approach for uric acid determination. []
Compound Description: This compound, synthesized by reacting 2,6-difluorobenzoyl isocyanate with 3,5-dichloro-4-(3,3,3-trifluoro-2-chloroprop-1-en-1-yl)aniline, exhibits broad-spectrum insecticide activity. It is effective against a wide range of insects in various settings, including agriculture, forestry, and veterinary medicine. []
3,5-Dichloro-3',4'-dimethoxybiphenyl
Compound Description: This compound, a dihydroxylated metabolite of 3,4-dichlorobiphenyl (PCB 14), has been structurally characterized. Its crystal structure reveals π-π stacking interactions between the chlorinated benzene rings and a dihedral angle between the two rings. []
Compound Description: SCH 351591 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. It demonstrates oral bioavailability and efficacy in preclinical models of lung inflammation, including allergen-induced eosinophilia and airway hyperreactivity. SCH 351591 exhibits a favorable safety profile compared to other PDE4 inhibitors, with a wider therapeutic window. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.